8-methoxynaphthalen-2-amine hydrochloride
Description
8-Methoxynaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C11H12ClNO. It is a derivative of naphthalene, featuring a methoxy group at the 8th position and an amine group at the 2nd position. This compound is typically found as a white or yellowish solid and is soluble in water and various organic solvents .
Properties
CAS No. |
858431-17-1 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxynaphthalen-2-amine hydrochloride generally involves the reaction of 8-methoxynaphthalene with ethylamine. The process can be summarized as follows:
Starting Material: 8-methoxynaphthalene.
Reaction with Ethylamine: The 8-methoxynaphthalene undergoes a nucleophilic substitution reaction with ethylamine to form 8-methoxynaphthalen-2-amine.
Formation of Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxynaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
8-Methoxynaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of 8-methoxynaphthalen-2-amine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
2-Methoxynaphthalen-1-amine hydrochloride: Similar structure but with the methoxy group at the 2nd position.
7-Methoxynaphthalen-1-amine hydrochloride: Similar structure but with the methoxy group at the 7th position.
Uniqueness: 8-Methoxynaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and amine groups can significantly affect the compound’s interaction with other molecules, making it distinct from its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
